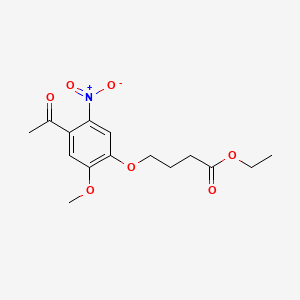

4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester

Description

Propriétés

IUPAC Name |

ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO7/c1-4-22-15(18)6-5-7-23-14-9-12(16(19)20)11(10(2)17)8-13(14)21-3/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBXDFLAZPHMAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCOC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744160 | |

| Record name | Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031702-80-3 | |

| Record name | Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Procedure

-

Cooling and Solvent Preparation : Trifluoroacetic acid (50 mL) is cooled to 0°C using an ice bath.

-

Precursor Addition : The ester precursor, ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate (9 , 12.8 g, 45.7 mmol), is added to the cooled trifluoroacetic acid.

-

Nitration : Sodium nitrate (NaNO₃, 11.6 g, 136 mmol) is added in portions to maintain a temperature of 0°C.

-

Workup : The reaction is quenched with 200 mL of water, and the resulting precipitate is filtered and dried under suction.

Yield and Product Characterization

-

Yield : 93% (13.8 g of yellow powder).

-

¹H NMR Data (400 MHz, CDCl₃):

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 0°C |

| Solvent | Trifluoroacetic acid |

| Nitrating Agent | Sodium nitrate (3 eq) |

| Reaction Time | Not specified (quenched post-addition) |

| Purification | Filtration and drying |

This method highlights the use of trifluoroacetic acid as both a solvent and acid catalyst, facilitating nitration at low temperatures to minimize side reactions.

Analysis of Esterification Techniques

While the nitration step is well-documented, the synthesis of the precursor (9 , ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate) likely involves esterification. Although no direct data is available for this compound, analogous esterification methods provide insight:

General Esterification Principles

Esterification typically employs acid catalysis (e.g., sulfuric acid) to promote reaction between a carboxylic acid and alcohol. For example, the production of ethyl butyrate uses a butyric acid-to-ethanol molar ratio of 0.85–1.05:1 under reflux with sulfuric acid.

Comparative Analysis of Nitration Methods

Nitration of aromatic compounds is highly sensitive to substituent effects. The meta-directing nature of the acetyl and methoxy groups in the precursor explains the regioselective nitration at the 5-position of the aromatic ring.

Role of Trifluoroacetic Acid

Sodium Nitrate as Nitrating Agent

-

Advantages : Safer handling compared to fuming nitric acid.

-

Stoichiometry : A 3:1 molar ratio of NaNO₃ to precursor ensures complete conversion.

Scalability and Industrial Relevance

The reported method achieves a high yield (93%) under mild conditions, making it suitable for scale-up. Key considerations include:

Process Optimization

-

Temperature Control : Maintaining 0°C prevents exothermic side reactions.

-

Quenching Protocol : Rapid water addition ensures product precipitation and minimizes degradation.

Characterization and Quality Control

Rigorous characterization ensures product integrity:

Spectroscopic Confirmation

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could result in various substituted phenoxy compounds.

Applications De Recherche Scientifique

4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetyl and methoxy groups can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Structural Analogs with Phenoxy-Ester Backbones

The following table summarizes key structural analogs and their properties:

Substituent Effects on Reactivity and Stability

- Nitro Group: The nitro group in the target compound increases electron deficiency on the aromatic ring, enhancing stability toward electrophilic substitution but promoting photodegradation. This contrasts with amino or methoxy groups, which donate electrons .

- Acetyl vs. Formyl: The acetyl group offers steric bulk and moderate electron withdrawal, whereas the formyl group (in Ethyl 4-(4-Formyl-2-methoxyphenoxy)butanoate) is more reactive in condensation reactions .

- Ester Backbone : The ethyl ester moiety improves lipophilicity compared to methyl or propyl esters, influencing solubility and metabolic stability in biological systems .

Research Findings and Data

Conformational Analysis

- The HO—C(O)—CH2—CH2 torsion angle in the target compound is 174.73°, indicating near-planar conformation, similar to 4-(2,4-dichlorophenoxy)butanoic acid (170.1°) . This planarity may enhance intermolecular interactions in crystal lattices.

Activité Biologique

4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester, identified by its CAS number 1031702-80-3, is a synthetic compound with notable biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.

- Molecular Formula : C15H19NO7

- Molecular Weight : 325.31 g/mol

- Structure : The compound features a butanoic acid backbone with an ethyl ester group and a nitrophenoxy moiety, contributing to its biological activity.

Antibacterial Activity

Research has indicated that derivatives of compounds similar to 4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester exhibit significant antibacterial properties. For instance, related compounds have shown effectiveness against various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

The compound's anticancer potential has been assessed through various studies. Similar derivatives have demonstrated IC50 values in the range of 7 to 20 µM against different cancer cell lines, indicating their ability to inhibit cancer cell proliferation effectively. Notably, compounds targeting angiogenesis and cancer signaling pathways have shown promising results in preclinical trials .

Case Study Example

In a study evaluating the effects of related nitrophenyl derivatives on human leukemia cell lines, it was found that these compounds could induce apoptosis and significantly reduce cell viability at concentrations as low as 1.50 µM .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have also been highlighted in research focusing on its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. Compounds exhibiting similar structures have demonstrated up to 89% inhibition of IL-6 at a concentration of 10 µg/mL, suggesting that this class of compounds may serve as effective anti-inflammatory agents .

Summary of Biological Activities

| Activity Type | Effectiveness | Notes |

|---|---|---|

| Antibacterial | MIC: 40-50 µg/mL against multiple strains | Comparable to standard antibiotics like ceftriaxone |

| Anticancer | IC50: 7-20 µM in various cancer cell lines | Induces apoptosis; targets angiogenesis and signaling pathways |

| Anti-inflammatory | Inhibition of IL-6 and TNF-α up to 89% | Significant potential for treating inflammatory conditions |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester, and how are yields maximized?

- Methodological Answer : The synthesis typically involves a multi-step process. For instance, details a reduction step using NaBH₄ in ethanol at 38°C under nitrogen, achieving a 79.5% yield. Key parameters include stoichiometric control (0.97 eq NaBH₄), solvent choice (ethanol for solubility), and inert atmosphere to prevent side reactions. Post-reaction purification via vacuum filtration after cooling to 4°C minimizes impurities . Statistical experimental design (e.g., factorial designs) can optimize variables like temperature, reagent ratios, and reaction time .

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. reports ¹H NMR (DMSO-d₆) peaks at δ 7.54 (s, aromatic H), 5.49 (s, hydroxyl), and 4.07 ppm (t, ester OCH₂CH₃), alongside ¹³C NMR signals for carbonyl (δ 172.92) and nitro groups. High-resolution mass spectrometry (HRMS) and elemental analysis (±0.5% theoretical values) further validate purity .

Q. What analytical techniques are used to monitor reaction progress?

- Methodological Answer : Thin-layer chromatography (TLC) with hexane:ethyl acetate (3:1) is effective for tracking intermediates. highlights TLC’s role in confirming reaction completion. For quantitative analysis, HPLC or UV-vis spectroscopy (monitoring nitro group absorbance at ~400 nm) can be employed .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the acetyl and nitro substituents during derivatization?

- Methodological Answer : The acetyl group’s electron-withdrawing nature directs electrophilic substitution to the meta position, while the nitro group enhances stability via resonance. Computational studies (e.g., density functional theory) predict reaction sites by analyzing frontier molecular orbitals. emphasizes using quantum chemical calculations to model substituent effects and predict regioselectivity .

Q. What strategies mitigate instability of the ester moiety under acidic or basic conditions?

- Methodological Answer : Stability studies in show that trifluoroacetic acid (TFA) hydrolysis at 90°C cleaves the ester to the carboxylic acid. To prevent premature degradation, buffered conditions (pH 6–8) or protective groups (e.g., tert-butyl esters) are recommended. Accelerated stability testing (40°C/75% RH) with HPLC monitoring quantifies degradation kinetics .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved?

- Methodological Answer : Contradictions may arise from diastereomers or solvent interactions. For example, ’s ¹H NMR shows a quintet at δ 2.00 ppm (J = 6.8 Hz), suggesting coupling with adjacent CH₂ groups. Variable-temperature NMR or COSY/HSQC experiments clarify splitting patterns. Comparing experimental data with simulated spectra (using tools like ACD/Labs) resolves ambiguities .

Q. What computational methods improve reaction pathway prediction for novel derivatives?

- Methodological Answer : advocates reaction path searches using quantum mechanics/molecular mechanics (QM/MM) and transition state analysis. Machine learning models trained on existing data (e.g., reaction yields, solvent effects) predict optimal conditions for new analogs. Collaborative platforms like ICReDD integrate computational and experimental workflows to accelerate discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.